molecular formula C15H12N2O B1328198 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1089342-82-4

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1328198
CAS No.: 1089342-82-4
M. Wt: 236.27 g/mol
InChI Key: VZAMRDJRQNUTKF-UHFFFAOYSA-N
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Description

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly at the phenyl ring, can be achieved using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl and phenyl substituents.

    3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl substituent.

    9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the phenyl substituent.

Uniqueness

These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

9-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-17-14(11)16-10-13(15(17)18)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAMRDJRQNUTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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